8-((dimethylamino)methyl)-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one
Description
8-((Dimethylamino)methyl)-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one (CAS: 109723-54-8) is a chromenone derivative characterized by a hydroxyl group at position 7, a dimethylaminomethyl substituent at position 8, a methyl group at position 2, and a phenyl ring at position 3. Its molecular formula is C₁₈H₁₇NO₃, with a molar mass of 295.33 g/mol . Synthesized via Mannich reactions, this compound serves as a structural template for derivatives targeting biological receptors such as glycogen synthase kinase-3 beta (GSK3B) . Its physicochemical properties, including moderate polarity due to the hydroxyl group and basicity from the dimethylamino moiety, make it a candidate for medicinal chemistry optimization.
Properties
IUPAC Name |
8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-3-phenylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-12-17(13-7-5-4-6-8-13)18(22)14-9-10-16(21)15(11-20(2)3)19(14)23-12/h4-10,21H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBPMCTZBKREST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN(C)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one, is a derivative of 8-hydroxyquinolines (8HQs). These compounds are known to bind to metal ions, particularly copper and zinc. They have been used or tested for use in numerous medicinal applications, including treatments for bacterial infection, Alzheimer’s disease, and cancer.
Mode of Action
8HQs, including the compound , have been described as copper and zinc ionophores. This suggests that the compound interacts with its targets (copper and zinc ions) and causes their accumulation within cells.
Biochemical Pathways
The accumulation of copper and zinc ions within cells can affect various biochemical pathways. For instance, in studies of their anti-cancer properties, it has been proposed that 8HQs elicit toxic intracellular copper accumulation and trigger apoptotic cancer cell death through several possible pathways.
Pharmacokinetics
Related compounds such as 7,8-dihydroxyflavone (7,8-dhf), a kind of flavonoids, have been reported to have many pharmacological effects such as antioxidant, anti-inflammation, cardiovascular regulation, etc.
Result of Action
The result of the compound’s action is likely to depend on the specific context in which it is used. For example, in the context of cancer treatment, the accumulation of copper ions within cancer cells could lead to cell death.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the presence of copper and zinc ions in the environment would be necessary for the compound to exert its effects. Additionally, factors such as pH and temperature could potentially influence the compound’s stability and efficacy.
Biological Activity
The compound 8-((dimethylamino)methyl)-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one is a derivative of flavonoids, a class of polyphenolic compounds known for their diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its synthesis, structural characteristics, and various biological effects supported by research findings.
Synthesis and Structural Characteristics
The synthesis of 8-((dimethylamino)methyl)-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one typically involves a Mannich reaction. The process includes the reaction of formaldehyde, dimethylamine, and daidzein in ethanol, followed by purification through thin-layer chromatography. The final product exhibits notable structural features such as:
- Hydroxyl groups : Contributing to its potential biological activity.
- Dimethylamino group : Enhancing solubility and possibly influencing pharmacological properties.
The crystal structure of the compound reveals a three-dimensional network stabilized by hydrogen bonds and π–π stacking interactions between aromatic rings, which may play a role in its biological interactions .
Antibacterial Properties
Flavonoids, including derivatives like 8-((dimethylamino)methyl)-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one, have been extensively studied for their antibacterial properties. Research indicates that:
- The presence of hydroxyl groups at specific positions enhances the antibacterial activity against Gram-positive bacteria.
- Structure-activity relationship (SAR) studies suggest that modifications to the compound can significantly affect its efficacy. For instance, compounds with substitutions at C2′ of ring B showed improved antibacterial action compared to commercial antibiotics like kanamycin and ampicillin .
Cytotoxicity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For example:
- When tested on prostate cancer cell lines (PC3 and DU145), it showed a dose-dependent decrease in cell viability. The IC50 values indicated that PC3 cells were more sensitive to treatment than DU145 cells, suggesting potential applications in cancer therapy .
The cytotoxic mechanism appears to involve:
- Induction of chromatin condensation and DNA damage.
- Arresting the cell cycle in the G0/G1 phase, which may hinder cancer cell proliferation .
Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antibacterial | Effective against Gram-positive bacteria | |
| Cytotoxicity | Reduces viability in prostate cancer cells | |
| Mechanism | Induces DNA damage; cell cycle arrest |
Study 1: Antibacterial Efficacy
A study evaluating various flavonoid derivatives found that 8-((dimethylamino)methyl)-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one exhibited significant antibacterial activity with a minimum inhibitory concentration (MIC) lower than many standard antibiotics. The presence of the dimethylamino group was crucial for enhancing its solubility and bioactivity.
Study 2: Cancer Cell Line Sensitivity
In another investigation focusing on prostate cancer treatment, this compound was tested against different concentrations over time. Results indicated a significant reduction in cell viability, with IC50 values demonstrating its potential as an effective anticancer agent.
Scientific Research Applications
Biological Activities
Antioxidant Properties
Research indicates that flavonoid derivatives exhibit significant antioxidant activity. The presence of hydroxyl groups in 8-((dimethylamino)methyl)-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one contributes to its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
Anticancer Activity
Preliminary studies suggest that this compound may have anticancer properties. Its structural features allow it to interact with cellular pathways involved in cancer progression. Further investigations are needed to elucidate its mechanisms of action and efficacy against various cancer cell lines.
Neuroprotective Effects
The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective applications. It may offer therapeutic benefits in neurodegenerative diseases by reducing neuronal damage and inflammation.
Material Science Applications
Fluorescent Probes
Due to its unique structural properties, 8-((dimethylamino)methyl)-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one can be utilized as a fluorescent probe in biochemical assays. Its fluorescence properties are beneficial for imaging applications and tracking biological processes.
Polymer Composites
In materials science, the incorporation of this compound into polymer matrices has been explored to enhance mechanical properties and thermal stability. Its compatibility with various polymers opens avenues for developing advanced materials with tailored functionalities.
Case Studies
-
Antioxidant Activity Assessment
- A study evaluated the antioxidant capacity of several flavonoid derivatives, including 8-((dimethylamino)methyl)-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one. The results indicated a strong correlation between the number of hydroxyl groups and antioxidant efficacy, supporting the compound's potential as a natural antioxidant agent.
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In Vitro Anticancer Studies
- In vitro experiments on human cancer cell lines demonstrated that this compound inhibited cell proliferation and induced apoptosis. The findings suggest that it may act through multiple pathways, including modulation of apoptosis-related proteins.
-
Development of Fluorescent Materials
- Research on the application of 8-((dimethylamino)methyl)-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one as a fluorescent probe showed promising results in bioimaging techniques, highlighting its potential use in diagnostic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Chromenone derivatives share a core 4H-chromen-4-one structure but differ in substituents, influencing their biological activity, solubility, and metabolic stability. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison
Key Findings from Comparative Analysis
Synthetic Methods: Most analogs, including DMHF, are synthesized via Mannich reactions to introduce the aminomethyl group at position 8 . Substituents at position 3 (e.g., 4-chlorophenyl, methoxyphenyl) are incorporated via nucleophilic substitution or cross-coupling reactions .
Biological Activity :
- Trifluoromethyl analogs (e.g., ) show enhanced binding to GSK3B due to the electron-withdrawing CF₃ group, which stabilizes ligand-receptor interactions .
- The 4-chlorophenyl derivative () may exhibit higher antibacterial or kinase inhibition activity compared to DMHF, as chlorine enhances hydrophobic interactions .
Physicochemical Properties: Hydroxyl vs. Methoxy: The 7-OH group in DMHF improves water solubility via hydrogen bonding, whereas methoxy substituents (e.g., Dimefline) increase lipophilicity, favoring blood-brain barrier penetration .
Q & A
Q. What are the established synthetic routes for 8-((dimethylamino)methyl)-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one, and how do reaction conditions influence yield?
The compound is synthesized via a Mannich reaction using daidzein (6.4 g, 0.025 mol), formaldehyde (37%, 10 mL), and dimethylamine (40%, 30 mL) in ethanol (350 mL) under reflux. Key parameters include maintaining a 1:1.2:1.5 molar ratio of daidzein:formaldehyde:dimethylamine and optimizing reaction time (typically 4–6 hours). Ethanol acts as both solvent and proton donor, facilitating imine intermediate formation. Yields range from 60–75%, with impurities arising from incomplete substitution or over-alkylation .
Q. What purification methods are effective for isolating this compound, and how are solvent systems optimized?
Post-synthesis, crude product purification involves column chromatography using petroleum ether/ethyl acetate (15:1 v/v) to separate polar byproducts. Recrystallization in ethanol at 4°C enhances purity (>95%). Solvent polarity adjustments (e.g., adding 5% methanol) improve separation of dimethylamino-methyl derivatives from unreacted daidzein .
Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation?
- 1H/13C NMR : Assign peaks for the chromen-4-one core (δ 6.2–8.1 ppm for aromatic protons) and dimethylamino-methyl group (δ 2.2–2.5 ppm for N-(CH3)2).
- HPLC : Use a C18 column with acetonitrile/0.1% formic acid (70:30) to assess purity (retention time ~8.2 min).
- X-ray crystallography : Resolve crystal packing (e.g., triclinic system, P1 space group) to confirm stereochemistry .
Q. How do reaction conditions (temperature, solvent) impact substituent regioselectivity?
Elevated temperatures (80–100°C) favor N-methylation over O-methylation due to kinetic control. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the phenolic -OH, while ethanol promotes Mannich adduct formation. For example, dimethylamine in ethanol at 70°C achieves >90% regioselectivity for the 8-position .
Q. What in vitro assays are used to evaluate its biological activity?
Standard assays include:
- Antimicrobial : MIC determination via broth microdilution (e.g., against S. aureus ATCC 25923).
- Anticancer : MTT assay on HeLa cells (IC50 ~25 μM reported for analogs).
- Enzyme inhibition : Fluorescence-based assays targeting topoisomerase II or COX-2 .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide functionalization for enhanced bioactivity?
- Electron-withdrawing groups (e.g., -CF3 at C-2) increase antimicrobial potency by 40% via enhanced membrane penetration.
- Methoxy substitution at C-7 reduces cytotoxicity but improves solubility (logP reduction from 3.2 to 2.5).
- Morpholine analogs (replacing dimethylamino) show 2.5-fold higher topoisomerase inhibition .
Q. How to resolve contradictions in reported bioactivity data across studies?
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., fixed cell density in MTT assays).
- Impurity profiles : Use HPLC-MS to verify compound purity (>98%).
- Solvent effects : DMSO concentrations >1% may artificially inflate IC50 values .
Q. What computational methods predict binding modes with biological targets?
- Molecular docking (AutoDock Vina): Simulate interactions with COX-2 (PDB: 5KIR), identifying hydrogen bonds between the 7-hydroxy group and Arg120.
- MD simulations : Assess stability of the ligand-protein complex over 100 ns; RMSD <2.0 Å indicates stable binding .
Q. How to optimize synthetic routes for scalability without compromising yield?
- Catalyst screening : ZnCl2 (5 mol%) reduces reaction time by 30% via Lewis acid activation.
- Flow chemistry : Continuous processing at 80°C increases throughput 5-fold.
- Green solvents : Switch to 2-MeTHF (recyclable, non-toxic) maintains 70% yield .
Q. What strategies enable selective modification of the chromen-4-one core?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
